molecular formula C24H17BrN4O3 B2729483 N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide CAS No. 2321338-53-6

N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide

Cat. No. B2729483
CAS RN: 2321338-53-6
M. Wt: 489.329
InChI Key: FJTJDLFJQSZFFA-RMLRFSFXSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodiazole, a chromene, and a hydrazide. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and chromene rings are aromatic, which could contribute to the stability of the molecule. The hydrazide group could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the hydrazide group could make the compound more polar, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzodiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis, or investigating its reactions with other compounds .

properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)-6-bromochromen-2-ylidene]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c1-31-17-9-6-14(7-10-17)23(30)28-29-24-18(13-15-12-16(25)8-11-21(15)32-24)22-26-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,26,27)(H,28,30)/b29-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTJDLFJQSZFFA-RMLRFSFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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